5-amino-1-(4-hydroxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
“5-amino-1-(4-hydroxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one” is a complex organic compound that features multiple functional groups, including an amino group, a hydroxyphenyl group, a methoxyphenyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-1-(4-hydroxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Formation of the pyrrole ring: The Paal-Knorr synthesis can be used to form the pyrrole ring by reacting a 1,4-dicarbonyl compound with an amine.
Coupling reactions: The hydroxyphenyl and methoxyphenyl groups can be introduced through Suzuki or Heck coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Protein Binding: It can be used in studies of protein-ligand interactions.
Medicine
Drug Development:
Diagnostics: Use in the development of diagnostic agents.
Industry
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of “5-amino-1-(4-hydroxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one” would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one: Lacks the thiazole ring.
5-amino-1-(4-hydroxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3H-pyrrol-3-one: Lacks the dihydro functionality.
Uniqueness
The presence of both the thiazole and pyrrole rings, along with the hydroxyphenyl and methoxyphenyl groups, makes “5-amino-1-(4-hydroxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one” unique. This combination of functional groups can confer unique chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
Molecular Formula |
C20H17N3O3S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-(4-hydroxyphenyl)-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol |
InChI |
InChI=1S/C20H17N3O3S/c1-26-15-8-2-12(3-9-15)16-11-27-20(22-16)18-17(25)10-23(19(18)21)13-4-6-14(24)7-5-13/h2-9,11,21,24-25H,10H2,1H3 |
InChI Key |
KDRLMYADVINMSW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
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